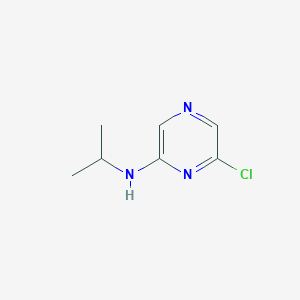

2-Chloro-6-isopropylaminopyrazine

Description

Overview of Nitrogen-Containing Heterocycles in Academic Research

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and hold a position of immense importance in academic and industrial research. nih.govelsevierpure.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature and form the structural basis for a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. mdpi.comresearchgate.net Their prevalence in pharmaceuticals is particularly noteworthy, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. nih.gov The ability of the nitrogen atom to form hydrogen bonds and participate in various chemical interactions makes these scaffolds highly valuable in the design of new therapeutic agents. nih.gov The structural and functional diversity of these compounds, ranging from five- to six-membered rings and beyond, allows for extensive modification and optimization for specific applications in medicine, agriculture, and materials science. elsevierpure.comopenmedicinalchemistryjournal.com

Importance of the Pyrazine (B50134) Core in Chemical Sciences

Among the diverse family of nitrogen-containing heterocycles, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, stands out for its significant contributions to chemical sciences. nih.govresearchgate.net Pyrazine and its derivatives are found in numerous natural products and can be synthesized through various chemical methods. nih.govmdpi.com The unique electronic properties of the pyrazine ring, characterized by the electron-withdrawing nature of the two nitrogen atoms, influence its reactivity and make it a versatile building block in organic synthesis. mdpi.com This core structure is integral to many clinically important drugs and serves as a key scaffold in the development of new pharmaceuticals targeting a wide range of diseases. nih.govmdpi.com Beyond medicinal chemistry, pyrazine derivatives have found applications as flavor and fragrance compounds, dyes, and functional materials. mdpi.comelsevierpure.com

Specific Research Focus on 2-Chloro-6-isopropylaminopyrazine within Pyrazine Chemistry

Within the broad field of pyrazine chemistry, the compound this compound has emerged as a subject of specific research interest. Its molecular structure, featuring a pyrazine ring substituted with a chlorine atom and an isopropylamino group, presents a unique combination of reactive sites and structural features. The chlorine atom, for instance, serves as a versatile handle for further functionalization through nucleophilic substitution reactions. The isopropylamino group, on the other hand, can influence the compound's solubility, lipophilicity, and biological activity. The interplay between these two substituents on the pyrazine core makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in various fields of research.

Interdisciplinary Relevance of Pyrazine Derivatives in Contemporary Research

The significance of pyrazine derivatives extends far beyond the traditional boundaries of organic chemistry, demonstrating remarkable interdisciplinary relevance in contemporary research. In medicinal chemistry, they are investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.comnih.gov The pyrazine scaffold is a key component in several marketed drugs, highlighting its therapeutic importance. nih.gov In materials science, pyrazine-based compounds are explored for their applications in organic electronics, such as in the development of organic semiconductors and electroluminescent materials. mdpi.com Furthermore, the coordination chemistry of pyrazine derivatives has garnered attention, with these compounds serving as ligands for the creation of novel metal-organic frameworks and coordination polymers with diverse properties and applications. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWWMTHWFUORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650048 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-00-7 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 6 Isopropylaminopyrazine

Established Synthetic Pathways for Pyrazine (B50134) Derivatives

The formation of the pyrazine ring, the foundational scaffold of 2-Chloro-6-isopropylaminopyrazine, can be achieved through several well-established synthetic strategies. These methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-aminoketones.

Traditional Batch Synthesis Approaches

Historically, the synthesis of pyrazines has been dominated by batch processes, which involve the sequential addition of reagents in a reaction vessel. Two classical methods for pyrazine synthesis are the Staedel–Rugheimer pyrazine synthesis, established in 1876, and the Gutknecht pyrazine synthesis from 1879. The Staedel–Rugheimer method involves the reaction of a 2-chloroacetophenone with ammonia to form an aminoketone, which then undergoes condensation and oxidation to yield a pyrazine. The Gutknecht synthesis also relies on the self-condensation of an α-ketoamine, differing in the method used to synthesize this key intermediate.

A common and more direct approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane, followed by oxidation to form the aromatic pyrazine ring. For the synthesis of the precursor to the target molecule, 2,6-dichloropyrazine (B21018), a typical starting material is 2-hydroxypyrazine. This can be prepared through the cyclization of raw materials like methyl chloroacetate and glyoxal via ammoniation. The resulting 2-hydroxypyrazine sodium can then be converted to 2-chloropyrazine (B57796) by reacting it with a chlorinating agent such as phosphorus oxychloride, often with a catalyst like N,N-dimethylaminopyridine. rsc.org Subsequent chlorination of 2-chloropyrazine with chlorine gas can then yield 2,6-dichloropyrazine. rsc.orggoogle.com

The crucial final step to obtain this compound is a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyrazine. In this reaction, one of the chlorine atoms is displaced by isopropylamine. The pyrazine ring, being an electron-deficient system, is susceptible to attack by nucleophiles, especially when substituted with electron-withdrawing groups like halogens. The reaction with an amine nucleophile proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex) before the halide is expelled. uniatlantico.edu.co While direct substitution of 2,6-dichloropyridine with ammonium requires high temperatures (around 200 °C) and pressure, the reaction with amines on chloropyrazines can often be achieved under milder conditions. nih.govmdpi.com

| Precursor | Reagents | Product | Reaction Type |

| 2-Hydroxypyrazine sodium | Phosphorus oxychloride, N,N-dimethylaminopyridine | 2-Chloropyrazine | Chlorination |

| 2-Chloropyrazine | Chlorine, Triethylamine, Dimethylformamide | 2,6-Dichloropyrazine | Chlorination |

| 2,6-Dichloropyrazine | Isopropylamine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Table 1: Key Batch Synthesis Steps for this compound

Use of Acyclic Precursors and Building Blocks

The synthesis of the pyrazine core can also be approached by constructing the ring from acyclic precursors. A fundamental method involves the self-condensation of two molecules of an α-amino ketone. This dimerization reaction initially forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. Air oxidation is often sufficient for this aromatization step.

Another versatile approach utilizes the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoalkanes. For instance, the reaction of a diketone with ethylenediamine will yield a dihydropyrazine derivative, which can then be oxidized to the corresponding pyrazine. This method allows for the introduction of various substituents on the pyrazine ring depending on the choice of the starting dicarbonyl and diamine.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient alternative to traditional multi-step syntheses. While the direct synthesis of this compound via an MCR is not widely reported, the principles of MCRs are applied in the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines, which share structural similarities with pyrazines. These reactions are prized for their atom economy, reduced waste generation, and operational simplicity. For example, the synthesis of highly substituted pyrazoles can be achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine. This highlights the potential for developing novel MCRs for the streamlined synthesis of complex pyrazine derivatives.

Advanced Synthetic Techniques

To improve reaction times, yields, and sustainability, modern synthetic chemistry has embraced advanced techniques such as microwave-assisted synthesis and flow chemistry. These methods offer significant advantages over traditional batch processing for the synthesis of pyrazine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer side products. youtube.com This technique has been successfully applied to various steps in the synthesis of nitrogen-containing heterocycles.

For the synthesis of aminopyrimidine derivatives, which are structurally related to aminopyrazines, microwave-assisted heating has been shown to be an eco-friendly and efficient method. nanobioletters.com The amination of chloropurines, another class of N-heterocycles, has also been efficiently carried out using microwave irradiation, suggesting the applicability of this technique to the amination of 2,6-dichloropyrazine with isopropylamine. bath.ac.uk The synthesis of N-alkylated benzotriazole derivatives has also been achieved with good yields under microwave irradiation, further demonstrating the utility of this method for N-alkylation reactions. nih.gov

| Reaction Type | Reactants | Conditions | Advantages |

| Amination | Aryl triflates, Amines | Microwave irradiation, NMP solvent | No base or catalyst required, Good to excellent yields |

| Aminopyrimidine Synthesis | Chalcones, Guanidine | Microwave irradiation | Eco-friendly, Good yields |

| N-alkylation | Benzotriazole, Alkyl halides | Microwave irradiation, K2CO3, DMF | Good yields, Shorter reaction time |

Table 2: Examples of Microwave-Assisted Synthesis of N-Heterocycles

Flow Chemistry Applications in Pyrazine Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. mdpi.comdoaj.org

The synthesis of substituted pyrazoles has been successfully demonstrated using flow chemistry, showcasing the potential of this technology for the production of related heterocyclic compounds like pyrazines. rsc.orgnih.govnih.gov For instance, a continuous-flow approach has been developed for the synthesis of 3,5-disubstituted pyrazoles. rsc.org Furthermore, a unified continuous flow assembly-line synthesis has been reported for highly substituted pyrazoles and pyrazolines, highlighting the modularity and efficiency of this approach for generating diverse molecular structures. nih.govnih.gov The application of flow chemistry to nucleophilic aromatic substitution reactions has also been explored, which is directly relevant to the final step in the synthesis of this compound. nih.gov This suggests that a continuous flow process could be developed for the reaction of 2,6-dichloropyrazine with isopropylamine, potentially offering a safer and more efficient manufacturing route.

| Compound Class | Synthetic Approach | Key Features |

| 3,5-Disubstituted pyrazoles | Sequential alkyne homocoupling and Cope-type hydroamination | Continuous-flow, No intermediate isolation |

| Highly substituted pyrazoles and pyrazolines | Assembly-line synthesis with multiple reactor modules | Rapid, Modular, Access to diverse structures |

| Pyrazolopyrimidinones | Sulfonated graphene oxide catalyzed reaction | Significant reduction in reaction time compared to batch |

Table 3: Examples of Flow Chemistry in Heterocyclic Synthesis

Specific Synthetic Approaches to this compound

The most direct and widely utilized synthetic route to this compound involves the precursor 2,6-Dichloropyrazine. zcpc.net This key intermediate is a versatile building block in the synthesis of various pharmaceutical compounds. zcpc.net The synthesis of 2,6-Dichloropyrazine can be achieved via the chlorination of monochloropyrazine with gaseous chlorine, using the final product itself as the reaction solvent to minimize byproducts. google.com

The core reaction for forming the target compound is a nucleophilic aromatic substitution (SNAr). In this process, one of the chlorine atoms on the 2,6-Dichloropyrazine ring is displaced by the nucleophilic isopropylamine. The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack, a reactivity that is analogous to that of chloropyridines. youtube.com The reaction is typically performed by heating the dichloropyrazine with isopropylamine, often in a suitable solvent. This type of monoamination of a dichlorinated N-heterocycle is a well-established transformation. nih.gov For instance, 2,6-Dichloropyrazine has been successfully mono-aminated with various adamantane-containing amines in good yields. nih.gov The second amination can be achieved but often requires more forcing conditions or palladium catalysis, allowing for the selective synthesis of the mono-substituted product. nih.gov

Table 2: Typical Reaction Conditions for Nucleophilic Aromatic Substitution on 2,6-Dichloropyrazine

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Starting Material | 2,6-Dichloropyrazine | A versatile and commercially available precursor. zcpc.net |

| Nucleophile | Isopropylamine | The source of the isopropylamino group. |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | A common mechanism for substituting halides on electron-poor aromatic rings. youtube.comnih.gov |

| Stoichiometry | Controlled molar ratio | Using a slight excess of the amine can drive the reaction to completion while minimizing di-substitution. |

| Temperature | Elevated temperatures (e.g., reflux) | Often required to overcome the activation energy associated with disrupting the ring's aromaticity. youtube.com |

| Catalysis | Generally not required for first substitution | The inherent reactivity of the dichloropyrazine is often sufficient for mono-amination. nih.gov |

Derivatization Strategies of the Pyrazine Ring

The pyrazine ring in compounds like this compound is a versatile scaffold that can be further modified to create a library of new chemical entities. Derivatization can occur at the remaining chlorine atom or at the carbon positions of the ring. Common strategies include additional nucleophilic substitutions and modern cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the chloro-substituted position. researchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to functionalize a specific position on the pyrazine ring—is critical for synthesizing complex molecules. Advanced methods have been developed to precisely control the site of reaction on chloropyrazine derivatives. One powerful strategy involves directed ortho-metalation. By using sterically hindered and highly reactive base combinations like 2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride (TMPMgCl·LiCl) and 2,2,6,6-tetramethylpiperidide zinc chloride-lithium chloride (TMPZnCl·LiCl), specific protons on the pyrazine ring can be selectively removed. nih.govresearchgate.net This creates a metallated pyrazine intermediate that can then react with a wide variety of electrophiles, leading to the introduction of new functional groups at a predetermined position. nih.govresearchgate.net This technique allows for the synthesis of highly functionalized pyrazines in high yields and has been applied to the total synthesis of complex natural products like coelenterazine. nih.govresearchgate.net

Chiral Pyrazine Derivative Synthesis

The synthesis of pyrazine derivatives that possess chirality is an area of significant interest, as stereochemistry is often a critical determinant of biological activity. Methodologies for achieving this generally fall into two categories: using a chiral starting material (chiral pool synthesis) or employing a chiral catalyst or auxiliary to induce asymmetry in an achiral precursor.

While direct asymmetric synthesis on a pre-formed this compound is not widely documented, strategies used for related heterocyclic systems illustrate the available approaches. For example, N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric [3+3] annulation of enals with aminopyrazoles to construct chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivity. rsc.org Another approach involves the use of bifunctional catalysts, such as squaramides, to catalyze reactions between pyrazolin-5-ones and other reagents to generate chiral pyrazolones. nih.gov These examples from related nitrogen-containing heterocycles demonstrate that asymmetric catalysis is a viable and powerful strategy for accessing chiral derivatives that could potentially be adapted for the pyrazine framework.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 6 Isopropylaminopyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, further accentuated by the presence of a chloro substituent, renders it susceptible to nucleophilic attack. This reactivity is central to the elaboration of the 2-Chloro-6-isopropylaminopyrazine scaffold.

Aminodehalogenation Mechanisms

The displacement of the chlorine atom by an amine, known as aminodehalogenation, is a common and synthetically useful reaction for this class of compounds. This transformation typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction is generally second-order, with the rate being dependent on the concentrations of both the chloropyrazine substrate and the nucleophilic amine. zenodo.org

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient pyrazine ring.

Leaving Group Departure: The chloride ion is subsequently expelled, restoring the aromaticity of the pyrazine ring and yielding the aminated product.

The rate of these reactions is influenced by the nucleophilicity of the attacking amine and the stability of the Meisenheimer complex. Studies on related chloropyrimidines have shown that the reaction is often not subject to base catalysis, indicating that the nucleophilic attack is the rate-determining step. zenodo.org The reaction medium also plays a significant role; polar aprotic solvents can stabilize the charged Meisenheimer complex, thereby accelerating the reaction. zenodo.org

Role of the Chloro Substituent in Reactivity

The chloro substituent at the 2-position of the pyrazine ring serves two primary roles in nucleophilic substitution reactions. Firstly, its inductive electron-withdrawing effect enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. Secondly, it functions as a good leaving group, facilitating the rearomatization of the ring after the initial nucleophilic addition.

The reactivity of halogenated pyrazines in SNAr reactions is a key area of study. While direct kinetic data for this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, the reactivity of halogens in related heterocyclic systems often follows the order I > Br > Cl > F, which is a balance between the electronegativity of the halogen and its ability to act as a leaving group.

Amine-Directed Reactions and Regiocontrol

The isopropylamino group at the 6-position of the pyrazine ring is not merely a passive substituent. Its electronic and steric properties can influence the regioselectivity of further functionalization reactions. The amino group is an activating group, donating electron density to the pyrazine ring through resonance. This can influence the position of subsequent electrophilic or metallation reactions.

Studies on the regioselective functionalization of related chloro-substituted nitrogen heterocycles, such as 2,4-dichloroquinazolines, have demonstrated that substitution at the 4-position is consistently favored over the 2-position when reacted with various amines. mdpi.com This regioselectivity is attributed to the relative stability of the Meisenheimer intermediates. mdpi.com While this compound does not have a second chloro substituent, the electronic influence of the isopropylamino group would similarly play a role in directing any further substitution reactions.

Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of chloropyrazines.

The Suzuki-Miyaura coupling, which involves the reaction of a haloarene with an organoboron compound, is a prominent example. Research on the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids has shown that these reactions can proceed with high efficiency using palladium catalysts with specific phosphine (B1218219) ligands. researchgate.netdntb.gov.ua The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. researchgate.netdntb.gov.ua A recent development has been the "aminative Suzuki-Miyaura coupling," which allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, presenting a novel pathway for the diversification of pyrazine-based structures. snnu.edu.cnnih.gov

The reactivity of this compound in such coupling reactions would be influenced by both the chloro and isopropylamino substituents. The electron-donating nature of the amino group might slightly decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst compared to an unsubstituted chloropyrazine. However, the inherent reactivity of the chloropyrazine system generally ensures that these coupling reactions are feasible.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of a related 2-chloropyrazine system.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | researchgate.netdntb.gov.ua |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 | researchgate.netdntb.gov.ua |

This data is representative of Suzuki-Miyaura reactions of 2-chloropyrazine and may be applicable to this compound with optimization.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While specific theoretical studies on this compound are not widely available, computational investigations of related SNAr reactions on aromatic systems offer a solid theoretical foundation.

Density Functional Theory (DFT) calculations have been employed to study the mechanism of SNAr reactions, providing insights into the geometry and stability of Meisenheimer intermediates and the associated transition states. These studies can elucidate the factors that determine whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, computational studies on the SNAr reactions of substituted nitrobenzenes have explored the influence of the nucleophile, leaving group, and solvent on the reaction profile.

Furthermore, computational models can predict the regioselectivity of reactions. In the case of further functionalization of this compound, theoretical calculations could be used to determine the most likely sites for electrophilic attack or deprotonation by calculating properties such as atomic charges, frontier molecular orbital coefficients, and the relative energies of potential intermediates. Such studies on related heterocyclic systems have proven invaluable in understanding and predicting their chemical behavior.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecule. nih.gov

The FT-IR and FT-Raman spectra of 2-Chloro-6-isopropylaminopyrazine exhibit characteristic absorption and scattering bands corresponding to the vibrations of its distinct structural components: the pyrazine (B50134) ring, the chloro substituent, and the isopropylamino group.

N-H Vibrations: The secondary amine (N-H) in the isopropylamino group typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The corresponding N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

C-H Vibrations: The isopropyl group gives rise to characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretching from the pyrazine ring appears above 3000 cm⁻¹. Bending vibrations for the methyl groups (CH₃) of the isopropyl moiety are anticipated around 1450 cm⁻¹ and 1370 cm⁻¹. researchgate.net

Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring are found in the 1400-1600 cm⁻¹ region. mdpi.com Ring breathing and other deformation modes occur at lower frequencies.

C-Cl Vibration: The stretching vibration of the carbon-chlorine (C-Cl) bond is typically observed in the 600-800 cm⁻¹ range, providing direct evidence for the chloro substitution on the pyrazine ring.

The complementary nature of FT-IR and FT-Raman is crucial; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational profile.

Table 1: Expected Vibrational Frequencies for this compound This table is illustrative, based on characteristic group frequencies. Actual values require experimental measurement.

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Isopropylamino |

| 3000-3100 | Aromatic C-H Stretch | Pyrazine Ring |

| 2850-2970 | Aliphatic C-H Stretch | Isopropyl Group |

| 1550-1650 | N-H Bend | Isopropylamino |

| 1400-1600 | C=C and C=N Ring Stretch | Pyrazine Ring |

| 1450-1470 | CH₃ Asymmetric Bend | Isopropyl Group |

| 1370-1385 | CH₃ Symmetric Bend | Isopropyl Group |

| 600-800 | C-Cl Stretch | Chloro Group |

To achieve precise assignment of the observed vibrational bands, experimental spectra are often supported by quantum chemical calculations. nih.gov Density Functional Theory (DFT), commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), is employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. nih.govmdpi.com

The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov By calculating the Potential Energy Distribution (PED), each theoretical vibrational mode can be assigned to specific internal coordinates (stretches, bends, torsions), providing a high degree of confidence in the interpretation of the experimental FT-IR and FT-Raman spectra. mdpi.com This computational approach is invaluable for distinguishing between complex and overlapping vibrational modes within the molecule. canterbury.ac.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by mapping the chemical environments of the hydrogen and carbon atoms. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the number, connectivity, and environment of protons.

Isopropyl Group: This group will present as two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a classic pattern indicating mutual coupling.

Amine Proton (NH): A broad singlet is expected for the amine proton, the chemical shift of which can be solvent-dependent.

Pyrazine Protons: The two protons on the pyrazine ring will appear as singlets or narrow doublets in the aromatic region (typically δ 7.5-8.5 ppm), with their exact shifts influenced by the electronic effects of the chloro and isopropylamino substituents.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct carbon signals are expected: two for the isopropyl group (methyl and methine carbons) and five for the pyrazine ring carbons (two proton-bearing and three substituted). The carbons bonded to electronegative chlorine and nitrogen atoms will be shifted downfield. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative. Actual chemical shifts (δ) in ppm are relative to TMS and require experimental measurement.

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.2-1.4 | Doublet | -CH(CH ₃)₂ |

| ¹H | 3.8-4.2 | Septet | -CH (CH₃)₂ |

| ¹H | 5.0-6.0 | Broad Singlet | -NH - |

| ¹H | 7.8-8.2 | Singlet | Pyrazine CH |

| ¹H | 7.9-8.3 | Singlet | Pyrazine CH |

| ¹³C | 22-24 | -CH(C H₃)₂ | |

| ¹³C | 45-48 | -C H(CH₃)₂ | |

| ¹³C | 135-140 | Pyrazine C H | |

| ¹³C | 138-142 | Pyrazine C H | |

| ¹³C | 150-155 | Pyrazine C -Cl | |

| ¹³C | 158-162 | Pyrazine C -NH | |

| ¹³C | ~145 | Pyrazine C (quaternary) |

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a cross-peak between the methine septet and the methyl doublet of the isopropyl group would be observed, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). wikipedia.orglibretexts.org It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum by correlating it to its attached proton(s) in the ¹H spectrum. For instance, it would link the pyrazine proton signals to their corresponding pyrazine carbon signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. nih.gov

Upon ionization, typically by Electron Ionization (EI), the molecule forms a molecular ion ([M]⁺•). A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. docbrown.info Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the spectrum will display two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, separated by two mass units with a corresponding ~3:1 intensity ratio. This provides a clear signature for the presence of one chlorine atom.

The fragmentation of the molecular ion provides further structural proof. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of a methyl radical (•CH₃, loss of 15 Da) from the isopropyl group to form a stable iminium cation.

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆, loss of 42 Da).

Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, loss of 35 or 37 Da).

Ring Fragmentation: Cleavage of the pyrazine ring itself.

Table 3: Expected Mass Spectrometry Fragments for this compound Molecular Weight of C₇H₁₀ClN₃ ≈ 183.63 g/mol

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 183/185 | [C₇H₁₀ClN₃]⁺• | Molecular ion peak ([M]⁺•) and its isotope peak ([M+2]⁺•) in a ~3:1 ratio. |

| 168/170 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 141 | [M - C₃H₆]⁺• | Loss of propene. |

| 148 | [M - Cl]⁺ | Loss of a chlorine radical. |

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule under mass spectrometry provides a unique fingerprint, revealing the stability of different parts of the molecule and the pathways through which it breaks apart upon ionization. For this compound, one would anticipate characteristic fragmentation patterns influenced by the pyrazine ring, the chloro substituent, and the isopropylamino group.

Generally, for chloro-containing organic compounds, the mass spectrum exhibits isotopic peaks for fragments containing chlorine, reflecting the natural abundance of the 35Cl and 37Cl isotopes in an approximate 3:1 ratio. The fragmentation of the isopropyl group would likely proceed through the loss of a methyl radical (CH3•) to form a stable secondary carbocation, or the loss of a propylene (B89431) molecule. The pyrazine ring itself can undergo characteristic ring-opening fragmentation pathways. However, without experimental data, a definitive fragmentation analysis for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Electronic Transitions and Chromophoric Analysis

For this compound, the primary chromophore is the substituted pyrazine ring. Pyrazine, an aromatic heterocycle, exhibits characteristic π → π* and n → π* electronic transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. The n → π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the excitation of non-bonding electrons (from the nitrogen atoms) to pi anti-bonding orbitals.

The presence of the chloro and isopropylamino substituents would be expected to cause a shift in the absorption maxima (λmax) of these transitions compared to unsubstituted pyrazine. The chlorine atom, being an auxochrome, could lead to a bathochromic (red) shift, while the electron-donating isopropylamino group would also likely influence the position and intensity of the absorption bands. A detailed chromophoric analysis, however, requires an experimental UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Conformation in Crystalline State

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal its exact molecular conformation. This would include the planarity of the pyrazine ring, the orientation of the isopropylamino group relative to the ring, and the precise bond lengths and angles of all constituent atoms.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (potentially involving the N-H of the isopropylamino group and the nitrogen atoms of the pyrazine ring), halogen bonding (involving the chlorine atom), and van der Waals forces. These interactions are crucial in determining the physical properties of the solid, including its melting point and solubility. In the absence of crystallographic data, any discussion of the crystal packing of this compound remains speculative.

Computational Chemistry and Theoretical Analysis of 2 Chloro 6 Isopropylaminopyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and vibrational spectra of molecules. researchgate.net DFT calculations, particularly using the B3LYP method with various basis sets, have been successfully employed to determine the optimized geometries, vibrational frequencies, and electronic properties of various organic molecules. nih.govajrcps.comnih.gov These computational approaches provide a detailed understanding of the molecule's behavior at the atomic level.

Theoretical calculations for related substituted pyrazine (B50134) and pyridine (B92270) derivatives have demonstrated that these molecules can possess a planar conformation. researchgate.net The optimization of the molecular geometry is a crucial first step in computational analysis, providing the most stable arrangement of atoms in the molecule. For similar heterocyclic compounds, DFT methods have been shown to yield optimized structural parameters, such as bond lengths and angles, that are in good agreement with experimental data where available. nih.govajrcps.com These calculations are foundational for subsequent analyses of the molecule's electronic and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer interaction is fundamental to the molecule's bioactivity. scirp.org For various organic compounds, DFT calculations have been used to determine these energies, revealing that charge transfer occurs within the molecule. nih.govresearchgate.net The analysis of HOMO and LUMO energies helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Band Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and in bonds between atoms. wikipedia.org It provides a theoretical framework for understanding delocalization effects and hyperconjugative interactions within a molecule. wikipedia.orgrsc.org NBO analysis describes the molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements of the Lewis structure. wikipedia.org

This method quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu Weak occupancies of valence antibonding orbitals signal departures from an idealized localized Lewis structure, indicating delocalization effects. wikipedia.org For many organic molecules, NBO analysis has been instrumental in explaining their stability and reactivity by revealing the interactions between bonding, non-bonding, and anti-bonding orbitals. researchgate.netresearchgate.net The NBO 6.0 program is a modern tool for performing these analyses. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscienceopen.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. wolfram.comresearchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

This analysis provides crucial information about a molecule's size, shape, and how it will interact with other molecules. scienceopen.com For various compounds, MEP analysis has successfully identified the most reactive sites, correlating well with experimental observations of chemical reactivity. researchgate.net The MEP map is generated from DFT calculations and offers a visual representation of the molecule's electrostatic landscape. scienceopen.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions that govern the behavior of a compound in a condensed phase, such as in a solvent or a biological system. nih.gov By simulating the trajectories of atoms and molecules, MD can reveal information about conformational changes, binding affinities, and the nature of non-covalent interactions like hydrogen bonds and van der Waals forces. ajrcps.comnih.gov For instance, MD simulations have been used to study the interaction modes and binding free energies of inhibitors with biological targets, showing that electrostatic interactions and solvation can significantly contribute to binding affinity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to calculate properties such as electronic absorption spectra and to understand electronic transitions. nih.govscirp.org TD-DFT can predict the excitation energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. nih.gov

While standard DFT functionals can sometimes underestimate core excitation energies, newer short-range corrected functionals have been shown to improve the accuracy of these calculations. rsc.org TD-DFT has been successfully applied to study the electronic spectra of various heterocyclic compounds, providing good agreement with experimental data. nih.gov This method is also capable of describing the interaction of molecules with strong electromagnetic fields, offering insights into processes like two-photon absorption. aps.org

Quantum Chemical Descriptors for Predictive Modeling

In the realm of computational chemistry, quantum chemical descriptors serve as powerful tools for developing predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These descriptors, derived from the electronic structure of a molecule, provide quantitative insights into its physicochemical properties and biological activities. For a molecule such as 2-Chloro-6-isopropylaminopyrazine, a derivative of pyrazine, these descriptors can help in predicting its behavior and potential applications.

The predictive modeling process typically involves calculating a range of quantum chemical descriptors for a series of related compounds and then correlating these descriptors with their experimentally determined activities or properties using statistical methods. While specific research focusing exclusively on this compound is limited in publicly available literature, the principles of using quantum chemical descriptors can be illustrated through studies on analogous pyrazine derivatives. nih.govrsc.org

A variety of quantum chemical descriptors are commonly employed in such studies. These can be broadly categorized into electronic, energetic, and structural descriptors.

Electronic Descriptors: These descriptors are related to the electron distribution and frontier molecular orbitals of the molecule.

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This descriptor is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for the molecule to act as an electron donor in a reaction.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This descriptor relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity for the molecule to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Energetic Descriptors: These descriptors provide information about the stability and energy content of the molecule.

Total Energy (Etotal): This represents the total energy of the molecule in its optimized geometry and is an indicator of its thermodynamic stability.

Heat of Formation (ΔHf): This is the change in enthalpy when a compound is formed from its constituent elements in their standard states. It provides another measure of the molecule's stability.

Structural Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in the molecule.

Molecular Surface Area and Volume: These parameters are important for understanding how a molecule interacts with its environment, including its potential to bind to a receptor site.

The table below illustrates a hypothetical set of quantum chemical descriptors that could be calculated for this compound and used in predictive modeling. The values presented are for illustrative purposes to demonstrate the type of data generated in computational studies.

| Descriptor | Hypothetical Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

| Dipole Moment (µ) | 2.8 | Debye |

| Total Energy (Etotal) | -850.45 | Hartrees |

| Heat of Formation (ΔHf) | 25.7 | kcal/mol |

In a typical QSAR study, these descriptors would be calculated for a series of pyrazine derivatives with known biological activity, for instance, as antimicrobial or anticancer agents. rsc.org Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a mathematical model that relates the descriptors to the activity.

For example, a hypothetical MLR equation might look like this:

Biological Activity = c0 + c1(E_HOMO) + c2(µ) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the biological activity of new, unsynthesized pyrazine derivatives, thereby guiding the design of more potent compounds. The reliability of these predictive models is highly dependent on the quality of the calculated descriptors and the diversity of the training set of compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on pyrazine (B50134) derivatives have been instrumental in correlating their chemical structures with biological activities. These models are developed by identifying molecular descriptors that significantly influence the activity of the compounds and then using statistical methods to create a predictive mathematical equation.

Selection of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. For pyrazine derivatives, a variety of descriptors have been employed to capture the physicochemical properties that drive their biological effects. These can be broadly categorized as:

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. They are calculated based on the connectivity of atoms within the molecule. In studies of pyrazine-containing compounds, topological descriptors have been shown to be important in modeling their antitubercular and antibacterial activities. nih.gov

Hydrophobicity Descriptors: Hydrophobicity is a crucial factor in determining a compound's pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (logP) is a commonly used descriptor to quantify this property and has been incorporated into QSAR models for pyrazine derivatives. electrochemsci.orgnih.gov

A comprehensive QSAR study on a series of pyrazine derivatives might involve the calculation of a wide range of descriptors to identify those with the most significant correlation to the observed biological activity.

| Descriptor Category | Examples of Descriptors Used for Pyrazine Derivatives | Relevance |

| Electronic | E-HOMO, E-LUMO, Dipole Moment, NBO Charges | Describes reactivity and interaction potential. semanticscholar.orgelectrochemsci.org |

| Topological | Connectivity indices, Shape indices | Relates to molecular size, shape, and branching. nih.gov |

| Hydrophobicity | LogP | Influences absorption, distribution, and target binding. electrochemsci.orgnih.gov |

Statistical Validation of QSAR Models (MLR, ANN)

Once a set of relevant molecular descriptors has been identified, statistical methods are employed to build and validate the QSAR model. The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested compounds.

Multiple Linear Regression (MLR) is a commonly used statistical technique that establishes a linear relationship between the dependent variable (biological activity) and one or more independent variables (molecular descriptors). semanticscholar.orgnih.gov The quality of an MLR model is assessed using several statistical parameters:

Correlation Coefficient (R²): Indicates the goodness of fit of the model.

Cross-validated Correlation Coefficient (Q²): Assesses the predictive ability of the model through internal validation techniques like leave-one-out (LOO).

Standard Error of Estimation (SEE): Measures the deviation of the predicted values from the experimental values.

Artificial Neural Networks (ANN) are more complex, non-linear models inspired by the structure of the human brain. ANNs can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by MLR. semanticscholar.orgnih.gov In QSAR studies of pyrazine derivatives, ANN models have often demonstrated superior predictive power compared to their linear counterparts. nih.gov The validation of both MLR and ANN models is crucial to ensure their reliability and predictive capacity.

| Statistical Method | Key Validation Parameters | Application in Pyrazine QSAR |

| Multiple Linear Regression (MLR) | R², Q², SEE | To establish linear relationships between descriptors and activity. semanticscholar.orgnih.gov |

| Artificial Neural Network (ANN) | R² (for training and test sets), Root Mean Square Error (RMSE) | To model non-linear relationships, often showing higher predictive accuracy. semanticscholar.orgnih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. A pharmacophore model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

For pyrazine-containing compounds, pharmacophore models have been successfully generated to identify key interaction points. For instance, in a study of 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors, a pharmacophore model was developed that highlighted the crucial features for inhibitory activity. researchgate.net A typical pharmacophore model for a pyrazine-based inhibitor might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrazine ring are common hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Amine or hydroxyl groups attached to the pyrazine ring can act as hydrogen bond donors.

Aromatic/Hydrophobic Regions (Ar/HY): The pyrazine ring itself and other aromatic or aliphatic substituents contribute to hydrophobic interactions.

The development of a pharmacophore model for 2-Chloro-6-isopropylaminopyrazine would involve identifying the spatial arrangement of these features that are critical for its biological activity.

| Pharmacophoric Feature | Potential Origin in this compound |

| Hydrogen Bond Acceptor (HBA) | Pyrazine ring nitrogens |

| Hydrogen Bond Donor (HBD) | N-H of the isopropylamino group |

| Hydrophobic/Aromatic (HY/Ar) | Pyrazine ring, isopropyl group |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Receptor Binding Site Analysis

For this compound, a docking simulation into a relevant kinase active site would likely show the pyrazine nitrogen atoms forming hydrogen bonds with the backbone of the hinge region. The isopropyl group would be expected to occupy a hydrophobic pocket, while the chlorine atom could be involved in halogen bonding or other specific interactions. The analysis of these interactions is key to understanding the SAR and for designing more potent and selective inhibitors.

Enzyme Inhibition Mechanism Elucidation

Molecular docking can also help in elucidating the mechanism of enzyme inhibition. By visualizing the binding pose of the inhibitor, researchers can understand how it interferes with the normal function of the enzyme. For instance, if the inhibitor occupies the ATP-binding site of a kinase, it will prevent the binding of ATP and thus inhibit the phosphorylation of substrate proteins.

Studies on similar chlorinated pyrazine derivatives, such as 6-chloropyrazine-2-carboxamides, have utilized molecular docking to predict their bioactivity against enzymes like those in Mycobacterium tuberculosis. researchgate.net These studies help in understanding how the chloro-substituent and other side chains contribute to the inhibitory activity. For this compound, docking studies could reveal whether it acts as a competitive, non-competitive, or uncompetitive inhibitor by showing its binding site relative to the substrate or cofactor binding sites.

| Computational Technique | Application to this compound | Expected Insights |

| Molecular Docking | Prediction of binding mode in a target active site. | Identification of key amino acid residues involved in binding; understanding the role of the isopropyl and chloro substituents. acs.orgresearchgate.net |

| Binding Site Analysis | Characterization of the interactions within the receptor pocket. | Elucidation of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex. acs.org |

| Inhibition Mechanism | Determination of how the compound inhibits enzyme function. | Understanding whether the compound blocks substrate binding, cofactor binding, or induces a conformational change in the enzyme. |

Design Principles for Pyrazine-Based Scaffolds in Target-Oriented Synthesis

The design of pyrazine-based scaffolds in target-oriented synthesis, particularly for kinase inhibitors, is guided by a deep understanding of the structure-activity relationships (SAR) that govern their interaction with the target protein. Key design principles revolve around the strategic placement of substituents on the pyrazine ring to optimize binding affinity, selectivity, and drug-like properties. The 2,6-disubstituted pyrazine motif has emerged as a particularly fruitful area of exploration, with the chloro and amino functionalities playing crucial roles in achieving potent and selective inhibition of various kinases.

Research into 2,6-disubstituted pyrazines as inhibitors of protein kinase CK2 has provided valuable insights into the SAR of this scaffold. Studies have shown that the nature of the substituents at both the 2- and 6-positions significantly influences the inhibitory activity. For instance, the presence of a chlorine atom at the 2-position is a common feature in many potent kinase inhibitors, where it can form crucial halogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase.

The amino group at the 6-position is another critical determinant of activity. The size, shape, and basicity of the alkyl or aryl group attached to the amino nitrogen can dramatically impact the compound's potency and selectivity. The isopropylamino group in this compound is a prime example of a substituent that can confer high affinity for the target kinase.

Systematic SAR studies involving the variation of substituents at the 2- and 6-positions of the pyrazine ring have been instrumental in elucidating these design principles. By synthesizing and evaluating a series of analogs, researchers can map the chemical space around the pyrazine core and identify the optimal combination of substituents for a given target.

The following table presents a hypothetical SAR study of 2,6-disubstituted pyrazines as kinase inhibitors, illustrating the impact of different substituents on their inhibitory activity.

| Compound ID | R1 (Position 2) | R2 (Position 6) | Kinase Inhibitory Activity (IC50, nM) |

| 1 | Cl | NH-isopropyl | 10 |

| 2 | Cl | NH-methyl | 50 |

| 3 | Cl | NH-ethyl | 35 |

| 4 | Cl | NH-cyclopropyl | 15 |

| 5 | Br | NH-isopropyl | 25 |

| 6 | F | NH-isopropyl | 40 |

| 7 | Cl | O-isopropyl | >1000 |

| 8 | Cl | N(CH3)2 | 200 |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for a specific kinase.

The data in the table highlights several key design principles:

Halogen at Position 2: The nature of the halogen at the 2-position influences potency, with chlorine often being optimal.

Amino Substituent at Position 6: The size and nature of the alkyl group on the amino substituent at the 6-position are critical. The isopropyl and cyclopropyl groups appear to be favorable, suggesting a specific hydrophobic pocket in the target's binding site.

Importance of the Amino Linker: Replacing the amino linker with an ether linkage (Compound 7) results in a significant loss of activity, underscoring the importance of the hydrogen bond donating and accepting capabilities of the amino group.

Steric Hindrance: A dimethylamino group (Compound 8) is less active than the isopropylamino group, possibly due to steric hindrance or the loss of a key hydrogen bond donor.

Further detailed research findings from a study on 2,6-disubstituted pyrazines as potent and selective inhibitors of protein kinase CK2 revealed the following SAR trends:

| Compound | R1 (Position 2) | R2 (Position 6) | CK2 Inhibition (IC50, µM) |

| 9 | Indazole | 4-methoxyaniline | 0.03 |

| 10 | Indazole | 4-fluoroaniline | 0.05 |

| 11 | Indazole | 4-chloroaniline | 0.04 |

| 12 | Indazole | Aniline | 0.1 |

| 13 | Pyrazole | 4-methoxyaniline | 0.5 |

Data adapted from a study on CK2 inhibitors and is for illustrative purposes.

This data further emphasizes the importance of the substituents at the 2- and 6-positions. In this series, an indazole group at the 2-position and a substituted aniline at the 6-position were found to be optimal for CK2 inhibition. The electronic properties of the substituent on the aniline ring also play a role in modulating the activity.

Environmental and Biological Degradation Pathways of Pyrazine Derivatives

Microbial Degradation of Pyrazine (B50134) Ring Structures

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are found almost everywhere in nature. nih.gov While many are formed during the heating of food, a significant portion is anthropogenic. nih.gov The microbial metabolism of pyrazines is a key process in their environmental breakdown. nih.gov Bacteria and fungi have been identified that can synthesize and degrade these compounds. nih.govresearchgate.net Some bacteria are capable of utilizing various substituted pyrazines as their sole source of carbon and energy. nih.gov The biodegradation of pyrazine by bacterial consortia has been demonstrated, indicating their potential for mineralization in the environment. researchgate.net

Bacteria have evolved specific enzymatic systems to metabolize N-heteroaromatic compounds. The aerobic bacterial degradation of these substrates often involves initial hydroxylation steps followed by dioxygenolytic cleavage of the resulting intermediates. researchgate.net The initial hydroxylation is frequently catalyzed by molybdenum hydroxylases, which utilize a water molecule as the oxygen source. researchgate.net

While the complete enzymatic pathways for many pyrazine derivatives are still under investigation, studies on related heterocyclic compounds like pyridine (B92270) offer significant insights. nih.gov For instance, the degradation of pyridine in Arthrobacter sp. strain 68b involves a plasmid-borne pyr gene cluster. nih.govasm.orgresearchgate.net This cluster encodes a complete set of enzymes for pyridine catabolism, beginning with a two-component flavin-dependent monooxygenase system (PyrA and PyrE). nih.govasm.org Subsequent steps are catalyzed by enzymes such as (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB), amidohydrolase (PyrC), and succinate (B1194679) semialdehyde dehydrogenase (PyrD). nih.govasm.org

The table below summarizes key bacterial species and enzyme systems involved in the degradation of pyrazines and related N-heterocyclic compounds.

| Organism | Compound Degraded | Key Enzymes/Systems | Metabolic Role |

| Arthrobacter sp. | Pyridine | PyrA/PyrE (Monooxygenase), PyrB, PyrC, PyrD | Complete catabolism to succinic acid. nih.govasm.org |

| Mycobacterium sp. | Pyrazine | Not fully elucidated | Utilizes pyrazine as a source of carbon, nitrogen, and energy. researchgate.net |

| Various Bacteria | N-heterocycles | Molybdenum hydroxylases | Initial hydroxylation of the aromatic ring. researchgate.net |

| Various Bacteria | Dihydroxy-substituted heterocycles | Ring-opening dioxygenases | Cleavage of the aromatic ring. researchgate.net |

This table presents examples of bacterial systems involved in the degradation of pyrazines and related compounds, highlighting the enzymatic machinery.

The mechanism of pyrazine ring cleavage by microorganisms is not yet fully understood. nih.gov However, research on analogous compounds provides plausible models. For many heteroaromatic compounds, degradation pathways proceed through hydroxylated intermediates. tandfonline.com

A well-documented mechanism is the degradation of pyridine by Arthrobacter sp. 68b, which does not follow the typical hydroxylation-first pathway. nih.govasm.orgresearchgate.net Instead, it proceeds via a direct oxidative cleavage of the pyridine ring, catalyzed by the PyrA monooxygenase. nih.govasm.org This reaction opens the ring to form (Z)-N-(4-oxobut-1-enyl)formamide, which is then further metabolized to succinic acid, a central metabolic intermediate. nih.govasm.org

Another proposed mechanism for heteroaromatic compounds involves dioxygenolytic cleavage of dihydroxy-substituted intermediates. researchgate.net This pathway would require initial hydroxylation of the pyrazine ring at two positions before an enzyme cleaves the bond between the hydroxylated carbons.

| Proposed Mechanism | Key Step | Initial Substrate State | Example from Related Compounds |

| Direct Oxidative Cleavage | Monooxygenase-catalyzed ring opening | Unsubstituted ring | Pyridine degradation by Arthrobacter sp. nih.govasm.org |

| Dioxygenolytic Cleavage | Dioxygenase-catalyzed ring fission | Dihydroxy-substituted ring | Degradation of various N-heteroaromatic compounds. researchgate.net |

This table outlines the primary proposed mechanisms for the microbial cleavage of N-heterocyclic rings like pyrazine.

Photochemical Degradation Processes

In addition to microbial action, pyrazine derivatives can be degraded in the environment through photochemical processes. tandfonline.com The fate of such compounds is influenced by abiotic factors, including photochemical transformations. tandfonline.com

General Environmental Fate and Transport Considerations

The movement and persistence of pyrazine derivatives in the environment are governed by a combination of their physical-chemical properties and environmental interactions. tandfonline.commdpi.com Due to their low vapor pressure, some pyrazines are volatile and can readily evaporate into the atmosphere. researchgate.net

The environmental fate of heterocyclic compounds is determined by processes such as biodegradation, photolysis, and sorption to soil and sediment. mdpi.com Their water solubility can lead to transport into groundwater, posing a potential risk of contamination. mdpi.comresearchgate.net Studies on atrazine (B1667683), another nitrogen-containing heterocyclic agrochemical, show that while it can be adsorbed to organic carbon in soil, it is also subject to leaching, which can contaminate groundwater. usgs.gov Therefore, the environmental behavior of 2-Chloro-6-isopropylaminopyrazine would be influenced by its specific adsorption characteristics, water solubility, and susceptibility to the degradation pathways previously discussed. tandfonline.commdpi.comusgs.gov

Endogenous Metabolic Pathways of Pyrazines

When pyrazine derivatives are ingested by organisms, they undergo metabolic transformations. In mammals, the metabolism of pyrazines has been studied primarily in rats. nih.govnih.gov These studies show that the pyrazine ring itself is generally not cleaved. nih.gov Instead, the primary metabolic routes involve oxidation of the side-chains and hydroxylation of the pyrazine ring. nih.govnih.gov For example, after oral administration, simple alkylpyrazines like 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654) are efficiently metabolized and excreted within 24 hours, mainly as the corresponding pyrazine-2-carboxylic acid derivatives. nih.gov These oxidized metabolites can then be conjugated with molecules like glucuronic acid or glutathione (B108866) before being excreted via the kidneys. nih.govnih.gov

Research into the biosynthesis of pyrazines by microorganisms also provides insight into metabolic pathways. mdpi.commdpi.comnih.gov Bacteria such as Bacillus subtilis can produce a range of alkylpyrazines from precursors like amino acids (e.g., L-threonine) and sugars. mdpi.comnih.gov

| Metabolic Process | Organism/System | Transformation | Resulting Product |

| Side-chain Oxidation | Mammals (e.g., Rat) | Oxidation of alkyl groups | Pyrazine-carboxylic acids. nih.gov |

| Ring Hydroxylation | Mammals (e.g., Rat) | Addition of -OH group to the ring | Hydroxylated pyrazines. nih.gov |

| Conjugation | Mammals (e.g., Rat) | Attachment of glucuronic acid or glutathione | Water-soluble conjugates for excretion. nih.gov |

| Biosynthesis | Bacteria (e.g., Bacillus) | Condensation of precursors | Alkylpyrazines. mdpi.comnih.gov |

This table summarizes the known endogenous metabolic pathways for pyrazine compounds in different biological systems.

Mammalian Metabolism and Excretion Routes

The metabolism of pyrazine derivatives in mammals is a critical aspect of their toxicological and pharmacological assessment. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways of other pyrazine compounds have been investigated, providing a framework for understanding its likely fate in the body.

Research on various alkyl- and alkoxy-substituted pyrazines in rats has shown that these compounds undergo several key metabolic transformations. nih.gov A primary route of metabolism is the oxidation of alkyl side chains, which results in the formation of corresponding carboxylic acids. nih.gov These acidic metabolites can then be excreted either in their original form or as conjugates with glycine. nih.gov The extent of this oxidation can be influenced by the substitution pattern on the pyrazine ring; for instance, the presence of two adjacent alkyl groups has been observed to reduce the degree of oxidation. nih.gov In such cases, hydroxylation of the pyrazine ring itself becomes a more prominent metabolic pathway. nih.gov

For pyrazines containing methoxy (B1213986) substituents, O-demethylation is a common metabolic reaction, alongside ring hydroxylation. nih.gov Another significant conjugation pathway observed for some pyrazinone structures is glucuronidation. In studies with 5-(4-acetamidophenyl)pyrazin-2(1H)-one in rats, dogs, and cynomolgus monkeys, glucuronidation at the oxygen of the pyrazinone ring was identified as the major route of metabolism. nih.gov The cytochrome P-450 enzyme system is implicated in the metabolism of pyrazine derivatives. nih.gov

The primary route for the elimination of pyrazine metabolites from the body is through the urine. nih.gov Studies have indicated that biliary excretion of these compounds and their metabolites is generally minimal. nih.gov Following oral administration, pyrazine compounds are typically well-absorbed and then rapidly excreted in both urine and feces. nih.gov

While not a pyrazine, the metabolism of the s-triazine herbicide atrazine, 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, which shares some structural similarities with this compound (a chlorinated heterocyclic ring with N-alkyl groups), has been studied in mice. Atrazine is rapidly metabolized and cleared, with didealkyl atrazine being a major metabolite found in urine, plasma, and tissues. researchgate.net This suggests that dealkylation could be a potential metabolic pathway for N-alkylated pyrazines as well.

Biosynthesis of Natural Pyrazines

Naturally occurring pyrazines are significant contributors to the aromas of many foods and are also involved in biological signaling. mdpi.comtandfonline.com Their biosynthesis is primarily achieved through two main avenues: fermentation by microorganisms and the Maillard reaction, which occurs during the thermal processing of food. mdpi.com

Microbial biosynthesis is a key source of natural pyrazines. Various bacterial species, particularly Bacillus subtilis, are known to produce a range of alkylpyrazines. nih.gov These microorganisms utilize specific precursor molecules to construct the pyrazine ring. Amino acids are fundamental building blocks in this process. mdpi.com For example, L-threonine serves as a precursor for the biosynthesis of 2,5-dimethylpyrazine, while acetoin (B143602) (3-hydroxy-2-butanone) is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov The supplementation of culture media with these precursors can stimulate the production of the corresponding pyrazines. nih.gov

The enzymatic pathways involved in pyrazine biosynthesis are being progressively elucidated. In some bacteria, the condensation of two amino acid molecules, often following enzymatic modification, leads to the formation of the pyrazine core. acs.org For instance, the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) involves the rate-limiting enzyme L-threonine dehydrogenase (TDH). researchgate.net

A novel enzymatic cascade for pyrazine synthesis has been identified in Pseudomonas fluorescens. This pathway utilizes α-amino acids to produce pyrazine derivatives. nih.gov Two key enzymes are involved: PapD, an amino acid C-acetyltransferase that decarboxylates and acetylates an α-amino acid to form an α-aminoketone, and PapF, an oxidase that subsequently oxidizes the condensed dihydropyrazine (B8608421) intermediate to the final aromatic pyrazine ring. nih.gov

The table below summarizes the relationship between various precursors and the resulting biosynthesized pyrazines as documented in scientific literature.

| Precursor(s) | Biosynthesized Pyrazine(s) | Source / Organism |

| L-Threonine | 2,5-Dimethylpyrazine | Bacillus species nih.gov |

| Acetoin (3-hydroxy-2-butanone) | 2,3,5,6-Tetramethylpyrazine | Bacillus species nih.gov |

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | General Biosynthesis mdpi.com |

| L-Serine | Ethylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine | General Biosynthesis mdpi.com |

| α-Amino Acids | Substituted Pyrazines | Pseudomonas fluorescens nih.gov |

| Threonine, Alanine | 3,5-Dimethylpyrazin-2-ol | Vibrio cholerae acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Future Directions and Emerging Research Avenues for 2 Chloro 6 Isopropylaminopyrazine

Development of Novel Synthetic Methodologies

The synthesis of functionalized pyrazines is evolving beyond traditional condensation reactions. Future research will likely focus on more efficient, selective, and scalable methods to produce 2-Chloro-6-isopropylaminopyrazine and its derivatives.

Key emerging methodologies include: